O-Acetyl Lacosamide
Description
Overview of Chemically Modified Amino Acids in Biomedical Research
Amino acids, the fundamental building blocks of proteins, can be chemically modified to create a vast array of molecules with unique properties and functions, known as functionalized amino acid derivatives. These modifications can involve alterations to the amino acid side chain, the amino group, or the carboxyl group, leading to enhanced stability, altered biological activity, or novel functionalities.
In biomedical research, these derivatives are invaluable tools. They are instrumental in drug discovery and development, where modifications can improve a drug's efficacy, selectivity, and pharmacokinetic profile. amerigoscientific.com For instance, synthetic peptides incorporating modified amino acids can be designed to have increased resistance to enzymatic degradation, leading to a longer duration of action in the body. amerigoscientific.com Furthermore, functionalized amino acids are crucial in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.
Beyond drug development, these compounds serve as molecular probes to study biological processes, aid in the development of novel biomaterials, and are used in diagnostics. amerigoscientific.combeilstein-journals.org The ability to tailor the chemical and physical properties of amino acids has opened up new avenues in regenerative medicine and tissue engineering. amerigoscientific.combezwadabiomedical.com
Contextual Placement of O-Acetyl Lacosamide (B1674222) within the Lacosamide Chemical Family
Lacosamide is an anticonvulsant medication used in the treatment of partial-onset seizures. wikipedia.orgdrugs.com Its chemical name is (R)-2-acetamido-N-benzyl-3-methoxypropionamide. wikipedia.orgmedsafe.govt.nz O-Acetyl Lacosamide is a close chemical relative and is specifically identified as an impurity of Lacosamide. synzeal.comlabmix24.com
The key structural difference lies in the substituent at the 3-position of the propionamide (B166681) backbone. In Lacosamide, this position features a methoxy (B1213986) group (-OCH3). In this compound, this is replaced by an acetoxy group (-OCOCH3). synzeal.comnih.gov This seemingly minor change in functional groups differentiates the two compounds and is the basis for this compound's classification as a distinct chemical entity within the Lacosamide family.
Several other impurities and related compounds of Lacosamide have been identified, each with its own unique structural modification. veeprho.compharmaffiliates.com The presence and characterization of these impurities are critical for the quality control and regulatory approval of the parent drug, Lacosamide. synzeal.comlgcstandards.com
Rationale for Dedicated Academic Investigation of this compound
The primary driver for the academic and industrial investigation of this compound is its status as a process-related impurity in the synthesis of Lacosamide. synzeal.comlabmix24.com Regulatory bodies worldwide require pharmaceutical manufacturers to identify, quantify, and control impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Therefore, a thorough understanding of this compound's chemical properties, synthesis, and analytical behavior is essential.
Key areas of investigation include:
Synthesis and Characterization: Developing methods to synthesize this compound as a reference standard is crucial for its identification and quantification in batches of Lacosamide. synzeal.comacs.org This involves detailed characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Method Development: Validated analytical methods are necessary to detect and quantify this compound at very low levels. rjptonline.org This ensures that the amount of this impurity in the final Lacosamide product remains below acceptable limits.
Impurity Profiling: Studying the formation of this compound during the synthesis of Lacosamide helps in optimizing the manufacturing process to minimize its generation. jocpr.comgoogle.com
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound and, for comparison, its parent compound, Lacosamide.
| Property | This compound | Lacosamide |
| IUPAC Name | [(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate (B1210297) nih.gov | (2R)-2-acetamido-N-benzyl-3-methoxypropanamide wikipedia.org |
| Molecular Formula | C14H18N2O4 nih.govchemsrc.com | C13H18N2O3 wikipedia.orgchemsrc.com |
| Molecular Weight | 278.30 g/mol nih.gov | 250.30 g/mol medsafe.govt.nz |
| CAS Number | 1318777-54-6 nih.govchemsrc.com | 175481-36-4 wikipedia.orgchemsrc.com |
| Appearance | White Solid labmix24.com | White to light yellow powder wikipedia.orgmedsafe.govt.nz |
| Melting Point | Not explicitly stated | 143-144 °C wikipedia.org |
| Boiling Point | 572.8±50.0 °C at 760 mmHg chemsrc.com | 536.4±50.0 °C at 760 mmHg chemsrc.com |
| LogP | 1.02 chemsrc.com | 0.90 chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGUKRMTHAVMFN-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](COC(=O)C)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1318777-54-6 | |
| Record name | (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1318777546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-(ACETYLAMINO)-3-(ACETYLOXY)-N-(PHENYLMETHYL)PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87H9H8J9TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature, Stereochemistry, and Structural Elucidation of O Acetyl Lacosamide
Definitive Chemical Naming and Isomeric Specificity
The formal chemical name for O-Acetyl Lacosamide (B1674222) is [(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate (B1210297). clearsynth.comnih.gov This nomenclature specifies the (R)-configuration at the chiral center, which is a critical aspect of its stereochemistry. The compound is also known by several synonyms, including (R)-O-Acetyl-Lacosamide, (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate, and Lacosamide EP Impurity B. clearsynth.comnih.gov The specific stereoisomer, the (R)-enantiomer, is the focus of its role as a related substance to Lacosamide. clearsynth.com
Structural Characteristics and Key Functional Groups
The molecular structure of O-Acetyl Lacosamide is characterized by several key functional groups that dictate its chemical behavior. These include an acetamido group, a benzylamino group, and an acetate group, all attached to a central propanamide backbone. nih.gov The presence of both amide and ester functionalities contributes to its chemical properties.
The molecular formula of this compound is C14H18N2O4, and its molecular weight is approximately 278.30 g/mol . nih.govchemsrc.com The structure contains a chiral center at the second carbon of the propanamide chain, leading to the existence of stereoisomers. nih.gov
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H18N2O4 | nih.govchemsrc.com |
| Molecular Weight | 278.30 g/mol | nih.govchemsrc.com |
| IUPAC Name | [(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate | clearsynth.comnih.gov |
| CAS Number | 1318777-54-6 | clearsynth.comchemsrc.com |
Theoretical Conformational Analysis and Stereochemical Considerations
The three-dimensional conformation of this compound is influenced by the rotational freedom around its single bonds and the spatial arrangement of its functional groups. While detailed public research on the specific conformational analysis of this compound is limited, the stereochemistry of the parent compound, Lacosamide, is well-established. wikipedia.org Lacosamide itself is the (R)-isomer of 2-acetamido-N-benzyl-3-methoxypropanamide. wikipedia.org
Synthetic Methodologies for O Acetyl Lacosamide
Chemical Synthesis Pathways for Analog and Impurity Generation
The generation of O-Acetyl Lacosamide (B1674222) often occurs as a byproduct during the acetylation steps in the synthesis of Lacosamide or its analogs. Understanding these pathways is crucial for controlling impurity profiles in pharmaceutical manufacturing.
The most direct route to O-Acetyl Lacosamide involves the acetylation of a precursor molecule that already contains the core N-benzyl propanamide structure. A key intermediate in this pathway is (R)-2-amino-N-benzyl-3-hydroxypropanamide.
A documented synthesis involves the reaction of (R)-2-amino-N-benzyl-3-hydroxypropanamide with acetic anhydride (B1165640). derpharmachemica.comresearchgate.net This reaction can lead to the formation of both (R)-2-acetamido-N-benzyl-3-hydroxypropanamide (Desmethyl Lacosamide) and the target di-acetylated compound, this compound. derpharmachemica.comresearchgate.net The reaction scheme demonstrates that both the primary amino group and the hydroxyl group are susceptible to acetylation.
General acetylation procedures applicable to this transformation often utilize standard acetylating agents in suitable organic solvents. google.com The choice of reagents and conditions can influence the selectivity and yield of the O-acetylation versus N-acetylation. For instance, the acetylation of a related intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide, to Lacosamide is performed at low temperatures (0–5 °C) using acetic anhydride in a biphasic system of dichloromethane (B109758) and water with a base like sodium carbonate. acs.org Such conditions are designed to favor N-acetylation, but variations could increase the formation of O-acetylated byproducts. The use of promoters like 4-(dimethylamino)pyridine (DMAP) with acetic anhydride is a common strategy to facilitate the acetylation of hydroxyl groups. google.comjustia.com
| Precursor | Acetylating Agent | Solvent/Base | Key Conditions | Product(s) | Ref |
| (R)-2-amino-N-benzyl-3-hydroxypropanamide | Acetic Anhydride | Not specified | Not specified | (R)-2-acetamido-N-benzyl-3-hydroxypropanamide and this compound | derpharmachemica.comresearchgate.net |
| General Amine/Alcohol Precursors | Acetic Anhydride | Dichloromethane, Pyridine, or THF/DMAP | Not specified | Acetylated compounds | google.com |
| (R)-2-amino-N-benzyl-3-methoxypropionamide phosphate (B84403) | Acetic Anhydride | Dichloromethane / Water / Na2CO3 | 0–5 °C, then stir at 10–20 °C for 2h | (R)-2-acetamido-N-benzyl-3-methoxypropanamide (Lacosamide) | acs.org |
The synthesis of this compound is intrinsically linked to the synthesis of its precursors. The primary precursor, (R)-2-amino-N-benzyl-3-hydroxypropanamide, can be synthesized from Boc-D-serine.
The synthesis pathway proceeds as follows derpharmachemica.comresearchgate.net:
Amide Coupling: Boc-D-serine is coupled with benzylamine (B48309). A common method for this is the DCC (dicyclohexylcarbodiimide) coupling method, which facilitates the formation of the amide bond to yield (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate. derpharmachemica.com
Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed from the resulting compound. This is typically achieved using a strong acid, such as hydrochloric acid (HCl), to yield the free amine, (R)-2-amino-N-benzyl-3-hydroxypropanamide. derpharmachemica.comresearchgate.net
This amine is the direct precursor that, upon acetylation as described in section 3.1.1, yields this compound among other products. derpharmachemica.comresearchgate.net
| Starting Material | Reagents | Intermediate Product | Final Precursor | Ref |
| Boc-D-serine | Benzylamine, DCC (DCC coupling method) | (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate | derpharmachemica.com | |
| Intermediate | Hydrochloric Acid (HCl) | (R)-2-amino-N-benzyl-3-hydroxypropanamide | derpharmachemica.comresearchgate.net |
Direct Acetylation Routes and Reaction Conditions
Chemoenzymatic Approaches for Stereoselective Synthesis
While no direct chemoenzymatic synthesis for this compound is reported, such methods are highly relevant for producing its chiral precursors with high enantiopurity. An efficient chemoenzymatic synthesis of Lacosamide has been developed, and its principles can be applied to generate key intermediates.
One such approach focuses on the enzymatic resolution of a racemic mixture to obtain the desired (R)-enantiomer, which is crucial for the final compound's stereochemistry. The key steps are :
Acetylation: A racemic mixture of D,L-3-methoxy-alanine is acetylated to produce N-acetyl-D,L-3-methoxy-alanine.
Enzymatic Resolution: The racemic N-acetyl mixture is subjected to enzymatic resolution using aminoacylase (B1246476) (EC 3.5.1.14) from immobilized Escherichia coli cells. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the desired N-acetyl-D-3-methoxy-alanine (the D-form corresponds to the R-configuration in this context) unreacted.
Separation: The resulting mixture of L-3-methoxy-alanine and N-acetyl-D-3-methoxy-alanine can be separated.
Coupling: The resolved N-acetyl-D-3-methoxy-alanine is then coupled with benzylamine to form Lacosamide.
This method avoids the need for chiral chromatography and provides a highly enantioselective route to the core structure of Lacosamide and its analogs. By substituting the starting material with D,L-serine derivatives, a similar chemoenzymatic strategy could theoretically be employed to produce the chiral precursors for this compound.
Optimization Strategies for Yield and Purity in Laboratory Synthesis
Optimizing the synthesis of this compound, or more practically, minimizing its formation during Lacosamide synthesis, requires careful control over reaction parameters. Insights can be drawn from optimization studies for Lacosamide synthesis. google.comgoogleapis.com
Temperature Control: Temperature is a critical factor influencing both yield and chiral purity. In the amidation of N-acetyl-D-serine methyl ester with benzylamine, increasing the temperature from room temperature to 40 °C and 60 °C leads to a decrease in both yield and chiral purity. google.comgoogleapis.com Room temperature (approx. 25 °C) was found to be optimal for a related step, yielding a product with 96% chiral purity, whereas at 60 °C, the chiral purity dropped to 78-81%. google.comgoogleapis.com This suggests that lower temperatures are preferable for reactions involving these chiral intermediates to prevent racemization.
Choice of Base: For steps involving a base, non-nucleophilic bases are often preferred to avoid side reactions. In the synthesis of a Lacosamide precursor, bases such as diisopropylethyl amine (DIPEA), N-methyl morpholine (B109124) (NMM), 1,4-diazabicyclo-[2.2.2]octane (DABCO), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) all produced a product with >98% chiral purity, although the yields were lower compared to other conditions. google.comgoogleapis.com
Purification Techniques: Achieving high purity often requires effective purification of intermediates and the final product. An improved process for Lacosamide highlights the importance of forming a salt of the key intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide, with phosphoric acid. This step enhances both the chemical and chiral purity of the intermediate before the final acetylation. acs.orgresearchgate.net For this compound, which is often an impurity, purification of the main product (e.g., Lacosamide or Desmethyl Lacosamide) would typically involve recrystallization or column chromatography to remove it. derpharmachemica.comjustia.com For instance, a synthesis of Lacosamide describes purification by recrystallization from acetone (B3395972) and diisopropyl ether to obtain the final product in good yield and purity. google.comgoogleapis.com
| Parameter | Condition | Effect | Ref |
| Temperature | Room Temperature (~25 °C) | Optimal yield (83%) and chiral purity (96%) | google.comgoogleapis.com |
| 40 °C | Reduced yield (82%) and chiral purity (92%) | google.comgoogleapis.com | |
| 60 °C | Further reduced yield (69-75%) and chiral purity (78-81%) | google.comgoogleapis.com | |
| Base | DIPEA, NMM, DABCO, DBU | High chiral purity (>98%) but lower yields | google.comgoogleapis.com |
| Purification | Intermediate salt formation (phosphoric acid) | Enhances chemical and chiral purity of the precursor | acs.orgresearchgate.net |
| Recrystallization (e.g., acetone/diisopropyl ether) | Obtains final product with high purity | google.comgoogleapis.com | |
| Column Chromatography | Used to purify crude products | derpharmachemica.comjustia.com |
Formation Mechanisms and Degradation Pathways of O Acetyl Lacosamide
Identification as a Process-Related Impurity in Lacosamide (B1674222) Synthesis
O-Acetyl Lacosamide is recognized primarily as a process-related impurity that can arise during the chemical synthesis of Lacosamide. derpharmachemica.comamazonaws.com Its formation is not a result of Lacosamide degradation but rather a side reaction involving intermediates in the synthetic route.
Several synthetic strategies for Lacosamide begin with D-serine. jocpr.com A common issue in these multi-step syntheses is the presence of a hydroxyl group in the D-serine starting material, which can undergo reactions in parallel with the intended target functional groups. Specifically, during the protection of the amino group of D-serine, the hydroxyl group may also be inadvertently protected or "blocked." google.com In the final stages of the synthesis, which involves acetylation, this protected hydroxyl group can also be acetylated. This side reaction leads to the formation of (2R)-2-(acetylamino)-3-(benzylamino)-3-oxopropyl acetate (B1210297), which has been identified as "Impurity-A" in manufacturing processes. google.com This impurity, this compound, therefore co-exists with the final Lacosamide product. google.com Studies have focused on synthesizing and characterizing this and other related substances to serve as reference standards for quality control in bulk drug manufacturing. researchgate.netderpharmachemica.com
| Impurity Name | Chemical Name | Type |
| O-Acetyl impurity | (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate | Process-Related derpharmachemica.com |
| Amino impurity | (R)-2-Amino-N-benzyl-3-methoxypropionamide | Process-Related derpharmachemica.com |
| Hydroxy impurity | (R)-2-Acetamido-N-benzyl-3-hydroxypropanamide | Process-Related derpharmachemica.com |
| Acetamide (B32628) impurity | N-Benzyl acetamide | Process-Related derpharmachemica.com |
| Desmethoxy impurity | Not specified | Process-Related amazonaws.com |
Analytical Methodologies for O Acetyl Lacosamide Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to separating O-Acetyl Lacosamide (B1674222) from Lacosamide and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
Reverse-phase HPLC and UPLC methods are widely developed and validated for the determination of Lacosamide and its related substances, including O-Acetyl Lacosamide. derpharmachemica.comijprns.com These methods offer high resolution and sensitivity for quantifying impurities.
One novel stability-indicating UPLC method was specifically developed to separate Lacosamide from its impurities. derpharmachemica.com This method demonstrated the capability to resolve and quantify this compound effectively. The separation was achieved on an HSS C18 column with an isocratic mobile phase, allowing for a short run time of just five minutes. derpharmachemica.com The detection was carried out using a PDA detector at a wavelength of 210 nm. derpharmachemica.com
Details of a validated UPLC method for the determination of this compound are summarized below. derpharmachemica.com
Table 1: UPLC Method Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Instrumentation | Waters Acquity UPLC with PDA Detector |
| Column | Acquity UPLC HSS C-18 (100 x 2.1mm, 1.8µm) |
| Mobile Phase | 0.01 M Monobasic Potassium Phosphate (B84403) (pH 2.0 with Ortho Phosphoric Acid) : Acetonitrile (85:15, v/v) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 210 nm |
| Run Time | 5 minutes |
Similarly, various HPLC methods have been established for analyzing Lacosamide and its impurities. rjpbcs.comrjptonline.org These methods typically use C8 or C18 columns and a mobile phase consisting of a phosphate buffer and acetonitrile, with detection commonly set around 210 nm or 215 nm. rjpbcs.comrjptonline.org
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) has been reported for the analysis of Lacosamide, primarily in the context of forensic analysis from whole blood samples. mdpi.comresearchgate.net In these methods, samples are typically prepared using liquid-liquid extraction before being injected into the GC system. mdpi.comresearchgate.net For Lacosamide analysis, a (5%-phenyl)-methylpolysiloxane column has been used without the need for derivatization. mdpi.com While these methods are established for the parent compound, specific GC-MS methodologies focusing on the separation and quantification of the this compound impurity are not as extensively documented in research literature. mdpi.comfrontiersin.org
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and analysis of this compound. These methods provide detailed information about the molecule's structure, molecular weight, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like this compound. While specific NMR spectral data for this compound is not detailed in the provided search results, the technique is crucial for confirming its chemical structure, which is identified as (R)-2-Acetamido-3-(benzyl amino)-3-oxopropyl acetate (B1210297). derpharmachemica.com 1H NMR and 13C NMR analyses would be used to confirm the presence and connectivity of key functional groups, such as the additional acetyl group that distinguishes it from Lacosamide. For related Lacosamide compounds, NMR has been used to document enantiopurity, often in conjunction with a chiral resolving agent. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight and investigating the fragmentation pathways of this compound. This compound is identified as a process-related impurity with the molecular formula C14H18N2O4 and a molecular weight of 278.3. derpharmachemica.com
High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecule and its fragments, which aids in confirming the elemental composition. doi.org While the specific fragmentation pathway for this compound is not detailed, the general approach involves identifying the protonated molecular ion [M+H]+ in positive ion mode. akjournals.comresearchgate.net For Lacosamide itself, fragmentation analysis reveals characteristic losses, such as the elimination of the acetyl group or cleavage of the amide bond, which helps in identifying related structures. akjournals.com
Validation of Analytical Procedures for Research Applications
The validation of analytical methods is a mandatory requirement to ensure that they are reliable, reproducible, and suitable for their intended purpose. Validation is performed in accordance with International Conference on Harmonization (ICH) guidelines. derpharmachemica.comtsijournals.com For this compound, the UPLC method has been validated for several key parameters. derpharmachemica.com
Specificity : The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities or matrix components. For this compound, this was confirmed by the absence of interference from blank and placebo samples. derpharmachemica.com
Linearity : This establishes that the analytical procedure's response is directly proportional to the concentration of the analyte. For this compound, linearity was established over a concentration range of 0.4 ppm to 21 ppm with a correlation coefficient (R²) value of 1. derpharmachemica.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For this compound, the LOD was 0.2 ppm and the LOQ was 0.61 ppm. derpharmachemica.com
Precision : This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. The precision for the O-Acetyl impurity was found to have a %RSD of 2.41 for six preparations. derpharmachemica.com
Accuracy : This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. derpharmachemica.com
Robustness : This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. derpharmachemica.com
Table 2: Validation Characteristics for this compound UPLC Method
| Validation Parameter | Result |
|---|---|
| Specificity | No interference observed from blank or placebo. |
| Linearity Range | 0.4 ppm – 21 ppm (R² = 1) |
| LOD | 0.2 ppm |
| LOQ | 0.61 ppm |
| Precision (%RSD) | 2.41 |
| Response Factor | 0.91 |
Linearity, Accuracy, and Precision in Quantification
Method validation for this compound quantification involves establishing linearity, accuracy, and precision as per the International Conference on Harmonization (ICH) guidelines. derpharmachemica.comrjpbcs.com
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the O-Acetyl impurity, linearity has been established in a concentration range of 0.4 ppm to 21 ppm using a UPLC method. derpharmachemica.com The correlation coefficient (R²) for this range was found to be 1, indicating excellent linearity between the concentration and the instrument response. derpharmachemica.com
Accuracy: Accuracy is determined by recovery studies, where a known amount of the impurity is added (spiked) into a sample matrix and the percentage of the impurity recovered by the method is calculated. For the O-Acetyl impurity, recovery studies were performed at the 10% level, showing acceptable recovery and demonstrating the accuracy of the method. derpharmachemica.com In other related methods for Lacosamide, accuracy is often assessed at multiple concentration levels (e.g., 80%, 100%, and 120% of the specified limit) with the percentage recovery and relative standard deviation (RSD) being key indicators. researchgate.net
Precision: Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the RSD. For the O-Acetyl impurity, the precision was evaluated by preparing six individual preparations, and the RSD was found to be 2.41%, which is within acceptable limits for impurity quantification. derpharmachemica.com Precision is typically evaluated at different levels:
Repeatability (Intra-day precision): Analysis of samples at different concentrations on the same day.
Intermediate Precision (Inter-day precision): Analysis performed on different days, by different analysts, or with different equipment to assess the reproducibility of the method. rjpbcs.comresearchgate.net
Table 1: Validation Characteristics of UPLC Method for O-Acetyl Impurity
| Parameter | Result | Source |
|---|---|---|
| Specificity | No interference from blank or placebo | derpharmachemica.com |
| Linearity Range | 0.4 ppm to 21 ppm | derpharmachemica.com |
| Correlation Coefficient (R²) | 1 | derpharmachemica.com |
| Precision (% RSD) | 2.41 | derpharmachemica.com |
| Accuracy (% Recovery) | Determined at 10% level | derpharmachemica.com |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for impurity analysis, as they define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rjptonline.org These limits are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. researchgate.netrjptonline.orgtsijournals.com
For the this compound impurity, a validated UPLC method established the LOD at 0.2 ppm and the LOQ at 0.61 ppm. derpharmachemica.com This level of sensitivity is essential for controlling the presence of this impurity in the bulk drug and its formulations.
Table 2: LOD and LOQ Data for this compound and Related Compounds from Various Methods
| Analytical Method | Analyte | LOD | LOQ | Source |
|---|---|---|---|---|
| UPLC | O-Acetyl Impurity | 0.2 ppm | 0.61 ppm | derpharmachemica.com |
| GC-MS | Lacosamide | 0.1 µg/mL | 0.5 µg/mL | researchgate.netnih.gov |
| UPLC-MS/MS | Lacosamide | - | 2 ng/mL | nih.govnih.gov |
| UPLC-MS/MS | O-Desmethyl-lacosamide | - | 1 ng/mL | nih.govnih.gov |
| Normal-Phase HPLC | Lacosamide S (-) Enantiomer | 0.0427 mcg/mL | 0.1280 mcg/mL | researchgate.net |
Preclinical Investigations of O Acetyl Lacosamide
In Vitro Biological Screening and Assays
Genetic Toxicology Assays
Concerns regarding the genotoxic potential of O-Acetyl Lacosamide (B1674222) arose due to positive results in in vitro mouse lymphoma tk assays, which were observed both with and without metabolic activation. fda.gov In contrast, Lacosamide itself tested negative in an in vitro Ames test and an in vivo mouse micronucleus assay, though it did show a positive response in the in vitro mouse lymphoma assay. ucb.com Further studies on O-Acetyl Lacosamide indicated no genotoxicity in bacterial gene mutation tests (Ames test) or in an in vivo mouse micronucleus test for clastogenicity. ucbaustralia.com.au
Table 1: Genetic Toxicology Assay Results for this compound and Lacosamide
| Assay | Test Substance | Result | Metabolic Activation | Citation |
|---|---|---|---|---|
| Mouse Lymphoma tk Assay | This compound | Positive | With and Without | fda.gov |
| Ames Test | Lacosamide | Negative | Not Specified | ucb.com |
| In Vivo Mouse Micronucleus Assay | Lacosamide | Negative | Not Specified | ucb.com |
| In Vitro Mouse Lymphoma Assay | Lacosamide | Positive | Not Specified | ucb.com |
| Bacterial Gene Mutation (Ames) Test | This compound | No Genotoxicity Observed | Not Specified | ucbaustralia.com.au |
| In Vivo Mouse Micronucleus Test | This compound | No Genotoxicity Observed | Not Specified | ucbaustralia.com.au |
Cellular Response and Viability Studies
Detailed in vitro studies on the cellular response and viability specific to this compound are not extensively available in the public domain. However, studies on the parent compound, Lacosamide, have explored its effects on various cell lines. For instance, Lacosamide was found to enhance histone H4 acetylation in human placental BeWo cells and, to a lesser extent, in MDA-MB-231 breast cancer cells. nih.gov This effect on histone acetylation was not due to direct inhibition of HDAC1. nih.gov In HeLa cervical carcinoma cells, Lacosamide was shown to reduce cell proliferation. nih.gov
In Vivo Non-Clinical Toxicology Studies in Animal Models
This compound, as an impurity of Lacosamide, was adequately tested in several in vivo non-clinical toxicology studies. fda.govfda.gov
Assessment of Acute Effects in Animal Models
Specific acute toxicity studies focusing solely on this compound are not detailed in the available documents. The acute toxicity of the parent compound, Lacosamide, has been established, with an oral LD50 in rats of 253 mg/kg. drugbank.com
Evaluation in Subchronic and Chronic Animal Toxicity Studies
This compound was evaluated in chronic oral toxicology studies of Lacosamide, including a 6-month study in rats and a 12-month study in dogs. fda.govfda.gov Repeated dose toxicity studies of Lacosamide in rats, rabbits, and dogs showed that adverse events were generally reversible and primarily consisted of exaggerated pharmacodynamic effects on the central nervous system. nih.gov Importantly, no carcinogenic effects were observed in vivo for Lacosamide. acs.org
Reproductive and developmental toxicology studies for Lacosamide, which included exposure to this compound, were conducted in rats and rabbits. fda.govfda.gov While no teratogenic effects were noted, developmental toxicity was observed at maternally toxic doses of Lacosamide. nih.govaesnet.org There were no adverse effects on male or female fertility or reproduction in rats at doses up to approximately twice the human plasma exposure. ucb.com Studies in juvenile rats and dogs did not indicate any age-specific toxicity for Lacosamide. aesnet.org
Table 2: Overview of In Vivo Non-Clinical Toxicology Studies for Lacosamide (including this compound impurity)
| Study Type | Animal Model(s) | Duration | Key Findings | Citation |
|---|---|---|---|---|
| Chronic Oral Toxicology | Rat | 6 months | Reversible CNS effects | fda.govfda.govnih.gov |
| Chronic Oral Toxicology | Dog | 12 months | Reversible CNS effects | fda.govfda.govnih.gov |
| Reproductive Toxicology | Rat, Rabbit | Not Specified | Developmental toxicity at maternally toxic doses, no teratogenicity | fda.govfda.govaesnet.org |
| Fertility and Reproduction | Rat | Not Specified | No adverse effects on fertility or reproduction | ucb.com |
| Juvenile Toxicity | Rat, Dog | 6 weeks | No age-specific toxicity | aesnet.org |
| Carcinogenicity | Mouse, Rat | Long-term | No tumorigenic responses | ucbaustralia.com.au |
Mechanistic Exploration of Observed Biological Activities (if any specific to this compound)
There is no specific information available regarding the mechanistic exploration of biological activities unique to this compound. The primary focus of mechanistic studies has been on the parent compound, Lacosamide. Lacosamide's mechanism of action is understood to involve the selective enhancement of slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes. drugbank.comnih.govresearchgate.net It has also been shown to interact with the collapsin-response mediator protein 2 (CRMP-2). nih.govcellagentech.com
Conclusion and Future Research Directions
Summary of Key Academic Findings on O-Acetyl Lacosamide (B1674222)
O-Acetyl Lacosamide is primarily recognized in scientific literature as a process-related impurity and a potential metabolite or degradation product of Lacosamide. derpharmachemica.comamazonaws.com Lacosamide, chemically (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is an antiepileptic drug. openaccessjournals.com Its synthesis and the analysis of its purity have led to the identification and characterization of several related substances, including this compound, which is chemically defined as (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate (B1210297). derpharmachemica.com
Key academic findings have centered on the analytical methods developed for the detection and quantification of Lacosamide and its impurities in bulk drug substances and pharmaceutical formulations. derpharmachemica.comamazonaws.com Techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) have been established to separate Lacosamide from its known impurities, including this compound. derpharmachemica.comamazonaws.com These methods are crucial for quality control in the pharmaceutical industry.
Forced degradation studies, conducted under conditions prescribed by the International Council for Harmonisation (ICH) guidelines (acidic, alkaline, oxidative, thermal, and photolytic stress), have been instrumental in understanding the stability profile of Lacosamide. akjournals.com These studies have identified this compound as a potential degradation product, highlighting its importance in the stability testing of Lacosamide-containing products. derpharmachemica.comamazonaws.com The characterization of such products is often achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). akjournals.com
While the parent compound, Lacosamide, is well-studied for its pharmacological activity, primarily its selective enhancement of the slow inactivation of voltage-gated sodium channels, there is a notable lack of research on the biological activity of this compound itself. nih.govwikipedia.orgdrugbank.comresearchgate.net Its role is currently confined to that of an analytical marker for the purity and stability of Lacosamide.
Unexplored Avenues in this compound Research
The existing body of research on this compound is predominantly analytical. Several significant avenues remain unexplored, offering potential for future scientific investigation.
Pharmacological and Toxicological Profiling: A primary gap is the near-complete absence of data on the biological activity of this compound. Future research should investigate whether it possesses any pharmacological effects, either similar to or distinct from Lacosamide. It is unknown if this compound interacts with voltage-gated sodium channels or other neurological targets like the collapsin response mediator protein 2 (CRMP-2), which is modulated by Lacosamide. nih.govwikipedia.org Toxicological studies are also essential to determine if it contributes to any adverse effects, which is particularly relevant if it forms in vivo as a metabolite.
Metabolic Fate: While considered a potential metabolite, the actual metabolic pathways involving this compound in humans have not been definitively established. In vivo and in vitro metabolic studies are needed to confirm whether Lacosamide is metabolized to this compound and to identify the enzymes responsible. The primary metabolic pathway for Lacosamide is O-demethylation. openaccessjournals.comnih.gov Understanding if an acetylation/deacetylation pathway also exists is a critical area for future pharmacokinetic research.
Neurobiological Effects: Beyond basic pharmacology, the potential effects of this compound on neuronal function are unknown. Research could explore its impact on neuronal differentiation, axonal outgrowth, and neuronal network activity, areas where Lacosamide's interaction with CRMP-2 is implicated. nih.govwikipedia.org
Comparative Studies: Direct comparative studies between this compound and Lacosamide's main O-desmethyl metabolite are warranted. nih.govrxlist.com This would help to contextualize its potential biological significance relative to other known metabolites.
Potential Methodological Advancements for Its Investigation
Advancements in analytical and experimental methodologies can significantly enhance the future investigation of this compound.
High-Resolution Mass Spectrometry (HRMS): While LC-MS has been used, the application of techniques like LC-Q-TOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) and Orbitrap-based MS would allow for more precise identification and structural elucidation of this compound and other minor metabolites or degradation products in complex biological matrices. akjournals.com
Advanced Chromatographic Techniques: The development of more sensitive and rapid stability-indicating methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) would facilitate more efficient quantification in quality control and pharmacokinetic studies. researchgate.netresearchgate.net Chiral chromatography methods, which are crucial for Lacosamide's synthesis, could also be further optimized to ensure the stereospecific analysis of this compound. acs.orgacs.org
In Vitro and In Silico Models: The use of advanced in vitro models, such as human-derived neuronal cell cultures or organ-on-a-chip technology, could provide a platform to screen for the pharmacological and neurotoxic effects of this compound. In silico molecular docking and simulation studies could predict its binding affinity to known Lacosamide targets like voltage-gated sodium channels and CRMP-2, guiding further experimental work.
Radiolabeling and Tracer Studies: Synthesizing a radiolabeled version of this compound would enable definitive studies on its absorption, distribution, metabolism, and excretion (ADME) profile. This would provide clear evidence of its metabolic fate and tissue distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
